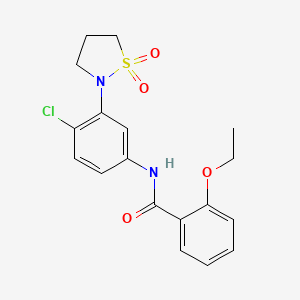
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide, also known as COTI-2, is a novel small molecule that has gained considerable attention in the field of cancer research. This compound has shown promising results in preclinical studies, exhibiting potent anti-tumor activity against a range of cancer types, including those that are resistant to conventional therapies. In
Scientific Research Applications
Antimicrobial Applications
A significant application of compounds structurally related to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide is in the development of antimicrobial agents. Research has focused on synthesizing and evaluating derivatives for their ability to combat various bacterial and fungal infections. For instance, a study on the synthesis and antimicrobial screening of thiazolidin-4-one derivatives incorporating the thiazole ring has revealed their potential in treating microbial diseases, particularly against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). Another research effort synthesized benzamide derivatives that exhibited promising antibacterial activities, suggesting their suitability as antimicrobial candidates (Patel & Dhameliya, 2010). These studies underscore the therapeutic potential of such compounds against a range of microbial pathogens.
Antiproliferative and Anticancer Applications
The design and synthesis of novel compounds with potential antiproliferative activity have also been explored. For instance, a study on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide highlighted its promising anticancer activity, demonstrating significant inhibition against various human cancer cell lines (Huang et al., 2020). This compound's ability to interfere with cellular proliferation emphasizes the potential for related benzamide derivatives in cancer therapy.
Antiviral Applications
Research into the antiviral capabilities of related compounds has shown that derivatives of this compound could be effective against various viral infections. A study on 5-chlorobenzotriazole derivatives revealed their potential in combating bovine viral diarrhea virus (BVDV), suggesting that these compounds could serve as leads for future antiviral drug development (Ibba et al., 2018).
Anticonvulsant Applications
Compounds structurally similar to this compound have been evaluated for their anticonvulsant properties. A study on 4-thiazolidinone derivatives as agonists of benzodiazepine receptors demonstrated considerable anticonvulsant activity, indicating the therapeutic potential of these compounds in treating convulsive disorders (Faizi et al., 2017).
properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-2-25-17-7-4-3-6-14(17)18(22)20-13-8-9-15(19)16(12-13)21-10-5-11-26(21,23)24/h3-4,6-9,12H,2,5,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKPKEITQOJENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


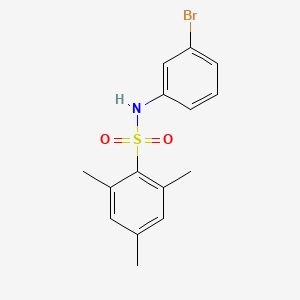

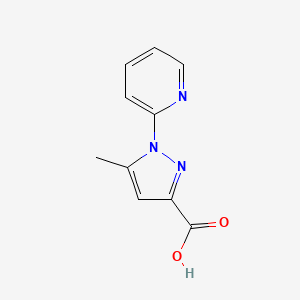
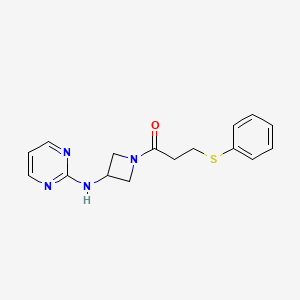
![2-(3-Methylphenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2897794.png)
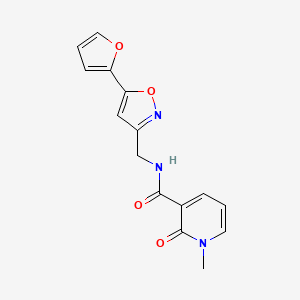
![2-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2897797.png)
![1-(3-methoxypropyl)-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2897801.png)

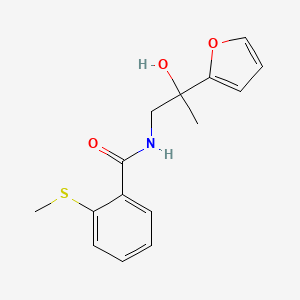


![methyl 4-((2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate](/img/structure/B2897808.png)